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Compound of Interest

Compound Name: P-Quaterphenyl

Cat. No.: B089873

In-Depth Technical Guide to p-Quaterphenyl

This technical guide provides a comprehensive overview of the core physicochemical
properties, synthesis, and analysis of p-quaterphenyl, tailored for researchers, scientists, and
professionals in drug development.

Core Molecular Data

p-Quaterphenyl, with the IUPAC name 1,1:4',1":4",1""-Quaterphenyl, is a polycyclic aromatic
hydrocarbon consisting of four benzene rings linked in a para arrangement. Its fundamental
properties are summarized below.

Property Value

Molecular Formula C24H1s

Molecular Weight 306.41 g/mol

CAS Number 135-70-6

Appearance White to off-white powder or crystals
Melting Point >300 °C

Boiling Point 428 °C at 18 mmHg

B Slightly soluble in hexanes and toluene (with
Solubility )
heating)
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Physicochemical and Spectroscopic Properties

p-Quaterphenyl is a well-characterized compound with distinct spectroscopic features, making
it suitable for various applications, including as a scintillator and a chromophore.

Property Value/Description

Purity (typical) >98.0% (as determined by HPLC)
UV Absorption Maximum (in cyclohexane) 294.8 nm

Molar Extinction Coefficient (at 294.8 nm) 41,000 cm~/M

Fluorescence Emission Maximum (in _ o
~350-450 nm (with excitation at 275 nm)
cyclohexane)

Fluorescence Quantum Yield 0.89

Experimental Protocols

The synthesis of p-quaterphenyl is most commonly achieved through palladium-catalyzed
cross-coupling reactions, such as the Suzuki-Miyaura coupling. Below is a representative
experimental protocol for its synthesis.

Synthesis of p-Quaterphenyl via Suzuki-Miyaura
Coupling

This protocol describes the coupling of 4,4'-dibromobiphenyl with phenylboronic acid.

Materials:

4,4'-Dibromobiphenyl

Phenylboronic acid

Palladium(ll) acetate (Pd(OAc)2)

Triphenylphosphine (PPhs)
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e Potassium carbonate (K2COs)

e Toluene

e Ethanol

o Water

e Anhydrous magnesium sulfate (MgSQOa)

e Argon or Nitrogen gas (for inert atmosphere)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, combine 4,4'-dibromobiphenyl (1 equivalent), phenylboronic acid (2.2 equivalents),
and potassium carbonate (3 equivalents).

e Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water to the flask. Bubble
argon or nitrogen gas through the mixture for 20-30 minutes to degas the solution.

e Initiation of Reaction: To the degassed mixture, add palladium(ll) acetate (0.02 equivalents)
and triphenylphosphine (0.08 equivalents).

o Reaction Conditions: Heat the reaction mixture to reflux (approximately 85-95 °C) and
maintain vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature. Separate the
organic layer and wash it sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
the solvent under reduced pressure. The crude product can be further purified by
recrystallization from a suitable solvent such as dimethylformamide or by column
chromatography on silica gel.

Analytical Workflow for Quality Control
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The identity and purity of the synthesized p-quaterphenyl should be confirmed through a
series of analytical techniques.

General Workflow for Synthesis and Analysis of p-Quaterphenyl

Synthesis

Reactants:
4,4'-Dibromobiphenyl
Phenylboronic Acid

Suzuki-Miyaura

Coupling Reaction

Crude p-Quaterphenyl

Purifi¢cation

Workup &
Recrystallization

'

Purified p-Quaterphenyl

Quiality Gontrol & Analysis

Property Analysis:
- UV-Vis Spectroscopy
- Fluorescence Spectroscopy
- DSC/ITGA

Purity Assessment: Structural Confirmation:
- HPLC - NMR Spectroscopy
-TLC - Mass Spectrometry

Final Product:
p-Quaterphenyl
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Caption: Workflow for p-Quaterphenyl Synthesis and Analysis.

Applications in Research and Drug Development

p-Quaterphenyl and its derivatives are of interest in several areas of research and
development:

o Organic Electronics: Due to its conjugated structure, it serves as a building block for organic
light-emitting diodes (OLEDs) and organic field-effect transistors (OFETS).

» Scintillation Counting: It is used as a primary fluorescent agent in liquid scintillation cocktails
for the detection of ionizing radiation.

» Drug Discovery: While p-quaterphenyl itself is not a drug, its rigid, aromatic scaffold is a key
component in the design of novel therapeutic agents. Derivatives of related polyphenyls,
such as p-terphenyls, have shown a range of biological activities including antimicrobial and
cytotoxic effects, providing a basis for the development of new anticancer and anti-infective
drugs.[1] The study of p-quaterphenyl and its functionalized analogues can therefore
provide valuable insights for medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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